molecular formula C19H14Cl2N2O3 B12159104 N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

Cat. No.: B12159104
M. Wt: 389.2 g/mol
InChI Key: CEDYVBCOAMEQIU-UHFFFAOYSA-N
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Description

N-{1-[(2,4-Dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core linked to a 2,4-dichlorophenyl-substituted ethylketone moiety. Its molecular formula is C₁₉H₁₃Cl₂N₂O₃ (MW: 406.23 g/mol) . The compound’s structure combines aromatic (phenyl and furan) and electron-withdrawing (dichloro) groups, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C19H14Cl2N2O3

Molecular Weight

389.2 g/mol

IUPAC Name

N-[1-(2,4-dichloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C19H14Cl2N2O3/c20-13-8-9-15(14(21)11-13)22-18(17(24)12-5-2-1-3-6-12)23-19(25)16-7-4-10-26-16/h1-11,18,22H,(H,23,25)

InChI Key

CEDYVBCOAMEQIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

The synthesis of N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dichloroaniline with benzoyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Chemical Reactions Analysis

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C19H16Cl2N2O3
  • Molecular Weight: 397.25 g/mol
  • IUPAC Name: N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

The compound features a furan ring and an amide functional group, which are crucial for its biological activity.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. These compounds can inhibit key inflammatory pathways, including the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines.

Case Study: Inhibition of TNFα Release

A study demonstrated that derivatives of this compound effectively reduced tumor necrosis factor-alpha (TNFα) release in vitro. The results indicated a significant suppression of TNFα in stimulated whole blood samples from cynomolgus monkeys, highlighting the compound's potential in treating inflammatory diseases .

Anticancer Potential

The compound's structure suggests it may interact with various cellular targets involved in cancer progression. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Summary of Biological Activities

Activity TypeEffectivenessReference
Anti-inflammatoryHigh
CytotoxicityModerate
Apoptosis InductionYes

Recommendations for Research

  • In Vivo Studies: Conduct comprehensive animal studies to evaluate pharmacokinetics and long-term effects.
  • Mechanistic Studies: Investigate the specific molecular mechanisms through which the compound exerts its effects on inflammation and cancer cell viability.
  • Formulation Development: Explore various formulations to enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substitutions in the aromatic rings or modifications to the carboxamide backbone. Below is a detailed comparison:

Dichlorophenyl-Substituted Analogs

  • N-{1-[(2,4-Dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide Structural Difference: Replaces chlorine atoms with methyl groups on the phenyl ring. Physicochemical Properties:
  • Density: 1.221 g/cm³
  • Boiling Point: 627°C
  • Refractive Index: 1.622 .
  • 1-((2-(2,4-Dichlorophenyl)tetrahydro-5-(2,2,2-trifluoro...) [Agrochemical Analogs]

    • Examples : Etaconazole, propiconazole .
    • Functional Difference : Replace carboxamide with triazole rings.
    • Applications : Broad-spectrum fungicides.
    • Key Insight : Dichlorophenyl groups enhance pesticidal activity by improving membrane penetration and target binding .

Furan-2-Carboxamide Derivatives with Alternative Aromatic Substitutions

  • N-(2-Nitrophenyl)furan-2-carboxamide Structural Difference: Nitro group replaces dichlorophenylamino moiety. Crystallography:
  • Planar central fragment with trans amide conformation.
  • Intramolecular N1⋯O3 interaction (2.615 Å) disrupts planarity .
  • Naphtho[2,1-b]furan-2-carboxamide Derivatives Example: N-[3-chloro-2-(2-chloroquinolin-3-yl)-4-oxoazetidin-1-yl]naphtho[2,1-b]furan-2-carboxamide . Structural Difference: Naphthofuran replaces simple furan, adding fused aromatic rings. Implications: Increased molecular weight (MW > 450 g/mol) may reduce solubility but improve DNA intercalation or enzyme inhibition .

Carboxamide Backbone Variants

  • N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251) Structural Difference: Pyrazole core instead of furan. Applications: Cannabinoid receptor antagonist . Key Insight: Heterocyclic cores (e.g., pyrazole, furan) modulate receptor selectivity and metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Physicochemical Properties Potential Applications Reference
N-{1-[(2,4-Dichlorophenyl)amino]-...} (Target) C₁₉H₁₃Cl₂N₂O₃ 2,4-Dichlorophenyl, furan MW: 406.23 g/mol Agrochemical/Pharma Research
N-{1-[(2,4-Dimethylphenyl)amino]-...} C₂₁H₂₀N₂O₃ 2,4-Dimethylphenyl, furan Density: 1.221 g/cm³ Solubility Studies
N-(2-Nitrophenyl)furan-2-carboxamide C₁₁H₈N₂O₄ 2-Nitrophenyl, furan Intramolecular H-bonding Crystallography Studies
Etaconazole C₁₄H₁₅Cl₂N₃O 2,4-Dichlorophenyl, triazole LogP: ~4.2 (lipophilic) Fungicide

Key Research Findings and Insights

Electron-Withdrawing vs. Electron-Donating Groups :

  • Dichlorophenyl groups enhance bioactivity but reduce solubility compared to dimethylphenyl analogs .
  • Nitro groups increase reactivity but may compromise stability due to intramolecular strain .

Heterocyclic Core Influence :

  • Furan-based carboxamides exhibit moderate planararity, favoring π-π stacking in crystal lattices .
  • Pyrazole or triazole cores improve receptor binding in medicinal compounds .

Agrochemical Potential: Dichlorophenyl derivatives (e.g., etaconazole) demonstrate broad antifungal activity, suggesting the target compound could be optimized for similar applications .

Biological Activity

N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antitumor effects, mechanisms of action, and in vitro studies.

Chemical Structure

The compound is characterized by the following structural formula:

\text{N 1 2 4 dichlorophenyl amino 2 oxo 2 phenylethyl}furan-2-carboxamide}

This structure features a furan ring, a dichlorophenyl group, and an amide functional group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity :
    • In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, one study reported an IC50 value of approximately 9.4 µM against a panel of 11 different cancer cell lines, indicating significant cytotoxic potential .
  • Mechanism of Action :
    • The compound is believed to exert its antitumor effects through the induction of apoptosis and inhibition of cell proliferation. It may also interfere with specific signaling pathways involved in tumor growth and survival, although detailed mechanisms are still under investigation.
  • Other Biological Activities :
    • Preliminary studies suggest potential anti-inflammatory properties and effects on metabolic pathways, although these findings require further validation through rigorous testing.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 ~ 9.4 µM in various cell lines
Apoptosis InductionSignificant increase in apoptotic cells
Anti-inflammatoryModulation of inflammatory markers

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

  • Cell Viability Assays : The compound was tested on multiple cancer cell lines using MTT assays to determine its cytotoxicity. Results indicated a dose-dependent reduction in cell viability.
  • Apoptosis Assays : Flow cytometry was employed to assess apoptosis rates post-treatment with the compound. Increased annexin V staining confirmed enhanced apoptosis compared to control groups.

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